molecular formula C13H16BF3O4 B6247958 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol CAS No. 1689502-03-1

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol

Cat. No.: B6247958
CAS No.: 1689502-03-1
M. Wt: 304.1
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol is a specialized organic compound characterized by its boronic acid derivative structure and trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol typically involves the reaction of phenol derivatives with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid with a halogenated phenol.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of advanced reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Formation of various substituted phenols or boronic acids.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura reaction, which is widely employed in the synthesis of biaryls and other complex organic molecules.

Biology: In biological research, the compound is utilized in the development of fluorescent probes and imaging agents due to its unique optical properties.

Industry: In the chemical industry, it serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalytic processes.

Comparison with Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but lacks the trifluoromethoxy group.

  • 4-(Trifluoromethoxy)phenol: Similar to the target compound but lacks the boronic acid moiety.

Uniqueness: The presence of both the boronic acid group and the trifluoromethoxy group in the same molecule provides unique chemical and biological properties that are not found in either group alone

Properties

CAS No.

1689502-03-1

Molecular Formula

C13H16BF3O4

Molecular Weight

304.1

Purity

95

Origin of Product

United States

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